

Application Notes and Protocols for the Hydrolysis of Rutin

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Compound of Interest

Compound Name: Rutinose

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Introduction

Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in numerous plants, including citrus fruits and buckwheat. It is composed of the flavonol quercetin and the disaccharide **rutinose**. Both quercetin and **rutinose** are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits. Quercetin is a potent antioxidant and anti-inflammatory agent, while **rutinose** is a rare sugar with potential applications in food and drug formulation. This document provides detailed protocols for the hydrolysis of rutin to yield quercetin and **rutinose**, with a comparative analysis of acid and enzymatic hydrolysis methods. While acid hydrolysis is a common method for obtaining quercetin, it leads to the degradation of **rutinose** into its constituent monosaccharides, D-glucose and L-rhamnose.^{[1][2]} In contrast, enzymatic hydrolysis allows for the preservation and isolation of intact **rutinose**.^{[1][2]}

Methods for the Hydrolysis of Rutin

This section details two primary methods for the hydrolysis of rutin: acid hydrolysis for the production of quercetin and enzymatic hydrolysis for the production of both quercetin and **rutinose**.

Acid Hydrolysis of Rutin to Produce Quercetin

Acid hydrolysis is an effective method for cleaving the glycosidic bond between quercetin and **rutinose**, resulting in high yields of the aglycone, quercetin. However, this method invariably breaks down the **rutinose** disaccharide.[1]

Experimental Protocol: Acid Hydrolysis

This protocol is adapted from methodologies demonstrating high conversion rates of rutin to quercetin.

Materials:

- Rutin ($\geq 95\%$ purity)
- Hydrochloric acid (HCl), concentrated
- Ethanol (80%)
- Distilled water
- Sodium hydroxide (NaOH) for neutralization
- Reflux condenser
- Heating mantle or water bath
- Round-bottom flask
- Filtration apparatus
- pH meter or pH paper

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 60 mg of rutin in 80 mL of an 80% ethanol solution containing 0.5 M HCl.
- **Hydrolysis:** Attach a reflux condenser to the flask and heat the mixture at 75°C for 3 hours in a water bath or using a heating mantle. The use of 80% ethanol as a solvent has been

shown to result in a more rapid hydrolysis compared to water.

- **Cooling and Neutralization:** After the reaction is complete, cool the mixture to room temperature. Neutralize the solution to pH 7.0 with a 0.1 M NaOH solution.
- **Product Isolation:** The hydrolyzed product, quercetin, will precipitate out of the solution upon cooling and neutralization. Isolate the quercetin precipitate by filtration.
- **Washing and Drying:** Wash the precipitate with distilled water to remove any remaining salts and impurities. Dry the purified quercetin in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
- **Analysis:** The conversion of rutin to quercetin can be monitored and quantified using High-Performance Liquid Chromatography (HPLC).

Enzymatic Hydrolysis of Rutin to Produce Quercetin and Rutinose

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, enabling the production of both quercetin and the intact disaccharide, **rutinose**. Enzymes such as rutinoidase, hesperidinase, or naringinase can be employed for this purpose.

Experimental Protocol: Enzymatic Hydrolysis

This protocol is a generalized representation based on principles of enzymatic flavonoid hydrolysis.

Materials:

- Rutin (≥95% purity)
- Rutinoidase (or a suitable alternative enzyme like hesperidinase)
- Citrate-phosphate buffer (pH adjusted according to enzyme optimum, typically pH 3.5-5.0)
- Shaking incubator
- Centrifuge

- Filtration apparatus

Procedure:

- **Enzyme Solution Preparation:** Prepare a solution of the chosen enzyme (e.g., rutinoidase) in the appropriate buffer. The enzyme concentration should be optimized based on the manufacturer's activity units.
- **Reaction Mixture:** Suspend rutin in the buffered enzyme solution. A substrate concentration of up to 200 g/L has been reported to be effective.
- **Incubation:** Incubate the reaction mixture at a temperature optimal for the enzyme's activity (e.g., 40°C) with continuous shaking for a predetermined duration (e.g., 6-24 hours). The reaction progress should be monitored by HPLC.
- **Enzyme Deactivation:** Stop the reaction by boiling the mixture for 10-30 minutes to denature and inactivate the enzyme.
- **Quercetin Isolation:** Cool the mixture. The precipitated quercetin can be separated by filtration or centrifugation. Wash the quercetin pellet with water and dry as described in the acid hydrolysis protocol.
- **Rutinose Isolation:** The supernatant/filtrate contains the soluble **rutinose**. This solution can be further purified by methods such as charcoal treatment to remove impurities, followed by concentration and crystallization or lyophilization to obtain pure **rutinose**.
- **Analysis:** Quantify the yields of quercetin and **rutinose** using HPLC.

Quantitative Data Presentation

The following tables summarize the quantitative yields of quercetin and isoquercitrin (an intermediate in rutin hydrolysis) under various hydrolysis conditions as reported in the literature. Note that the direct quantification of **rutinose** from acid hydrolysis is generally not reported due to its degradation.

Table 1: Quercetin and Isoquercitrin Yields from Acid Hydrolysis of Rutin

Acid Catalyst	Concentration	Quercetin Yield (%)	Isoquercitrin Yield (%)
HCl	1%	~100	<2
H ₂ SO ₄	0.5%	2.57	1.25
H ₃ PO ₄	2.5%	11.13	9.60

Table 2: Quercetin and Isoquercitrin Yields from Enzymatic Hydrolysis of Rutin

Enzyme Catalyst	Quercetin Yield (%)	Isoquercitrin Yield (%)
Hesperidinase	58.10	43.21
Snailase	96.39	3.07
Cellulase-T2440	30.89	0.00

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of rutin and its hydrolysis products.

Protocol: HPLC Analysis of Rutin and Quercetin

This protocol is a composite of several published HPLC methods.

Instrumentation and Conditions:

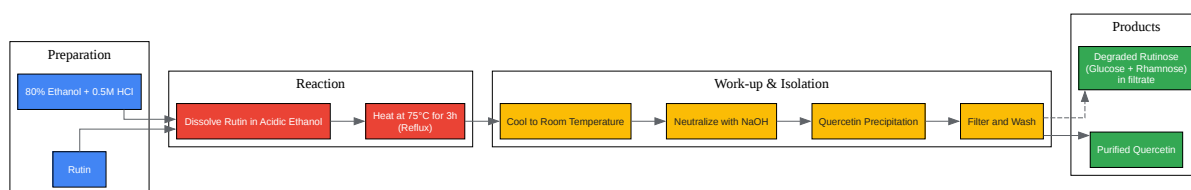
- HPLC System: A standard HPLC system equipped with a UV-Vis or PDA detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.3-0.5% acetic acid or formic acid).
- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 356 nm or 370 nm for simultaneous detection of rutin and quercetin.
- Injection Volume: 20 μ L.
- Column Temperature: 25-37°C.

Procedure:

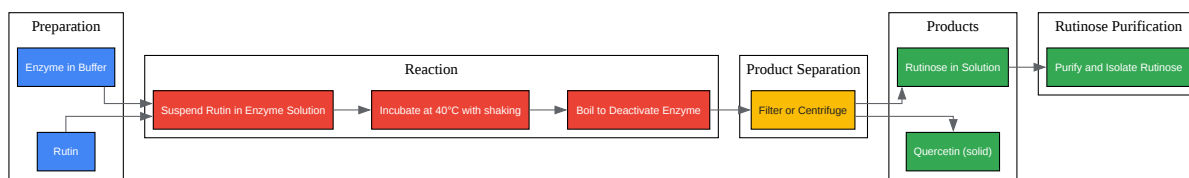
- Standard Preparation: Prepare stock solutions of rutin and quercetin standards of known concentrations in methanol or the mobile phase.
- Sample Preparation: Dilute the reaction mixture samples to fall within the linear range of the standard curve. Filter the samples through a 0.45 μ m syringe filter before injection.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Identify and quantify the peaks corresponding to rutin and quercetin by comparing their retention times and peak areas to those of the standards.

Visualization of Experimental Workflows



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Caption: Workflow for the acid hydrolysis of rutin.



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Caption: Workflow for the enzymatic hydrolysis of rutin.

Conclusion

The choice of hydrolysis method for rutin depends on the desired products. Acid hydrolysis is a straightforward and high-yielding method for the production of quercetin, but it results in the degradation of the **rutinose** moiety. For researchers and drug development professionals interested in obtaining both quercetin and the rare disaccharide **rutinose**, enzymatic hydrolysis is the recommended approach. The protocols and data presented herein provide a comprehensive guide for the selective production of these valuable compounds from rutin.

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References

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